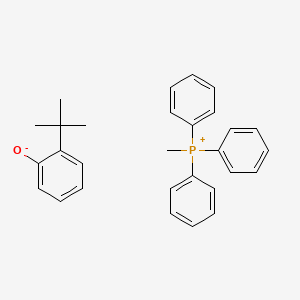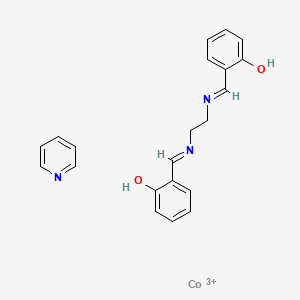
Cobalt, ((alpha,alpha'-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer is a coordination compound that features cobalt as the central metal ion. This compound is known for its complex structure, which includes ethylenedinitrilo and o-cresolato ligands, along with pyridine. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer typically involves the reaction of cobalt salts with ethylenedinitrilo and o-cresolato ligands in the presence of pyridine. The reaction is carried out under controlled conditions, often involving specific temperatures and pH levels to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also undergo reduction reactions, often involving reducing agents such as hydrogen or hydrides.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent playing crucial roles in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may lead to higher oxidation states of cobalt, while reduction may yield lower oxidation states. Substitution reactions result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer involves its interaction with molecular targets and pathways. The compound can bind to specific sites on enzymes or other proteins, altering their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))-: Similar structure but with nickel as the central metal ion.
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))-: Without the pyridine ligand, this compound has different properties and applications.
Uniqueness
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer is unique due to the presence of the pyridine ligand, which influences its chemical reactivity and interaction with other molecules. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
30227-50-0 |
|---|---|
Formule moléculaire |
C21H21CoN3O2+3 |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
cobalt(3+);2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;pyridine |
InChI |
InChI=1S/C16H16N2O2.C5H5N.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;1-2-4-6-5-3-1;/h1-8,11-12,19-20H,9-10H2;1-5H;/q;;+3 |
Clé InChI |
NRLUWVKXYPCHMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


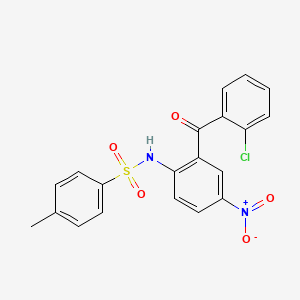
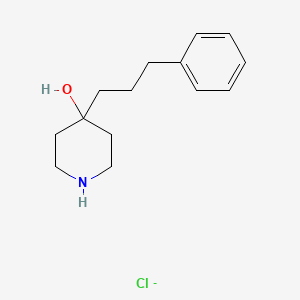
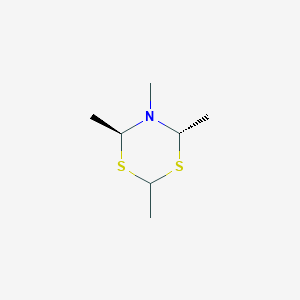
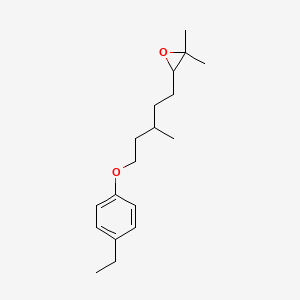

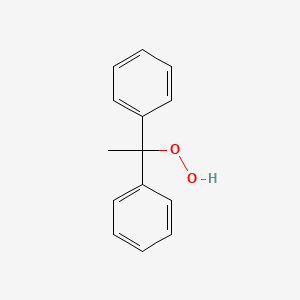
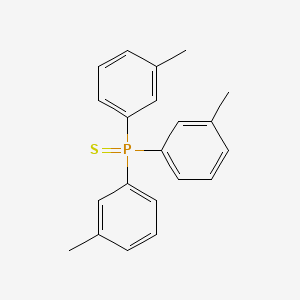

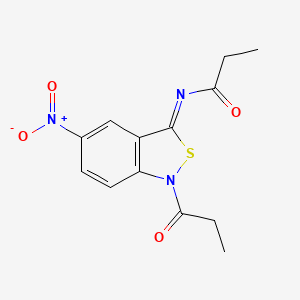
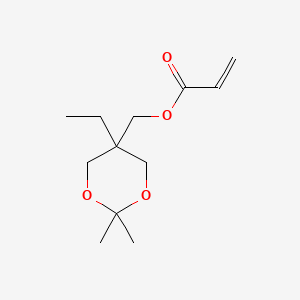
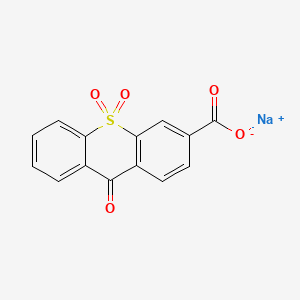

![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
